C18H20Cl2N4OS
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Overview
Description
- Its chemical structure includes a thiazole-triazole ring system, a dichlorophenyl group, and a piperidine moiety.
5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol:
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common approach involves the condensation of appropriate starting materials.
Reaction Conditions: The compound can be synthesized under mild conditions using suitable reagents.
Industrial Production: Industrial-scale production methods typically involve efficient and scalable processes to yield high-quality material.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions but may include derivatives or modified forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors or ligands).
Medicine: Explored for pharmacological properties (e.g., antiviral, antibacterial, or anticancer effects).
Industry: May find applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
Molecular Targets: These could include receptors, enzymes, or cellular components.
Pathways: It may modulate signaling pathways or metabolic processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to structurally related compounds.
Similar Compounds: While I don’t have a specific list, you can explore related thiazole-triazole derivatives or consult relevant literature
Remember that this compound’s potential applications and mechanisms are areas of ongoing research, and further studies are needed to fully understand its properties
Properties
Molecular Formula |
C18H20Cl2N4OS |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H20Cl2N4OS/c19-14-3-5-15(6-4-14)26-11-9-21-18(25)13-2-1-10-24(12-13)17-8-7-16(20)22-23-17/h3-8,13H,1-2,9-12H2,(H,21,25) |
InChI Key |
BZIYPNFHRGHDHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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